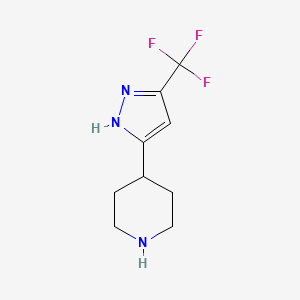

4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

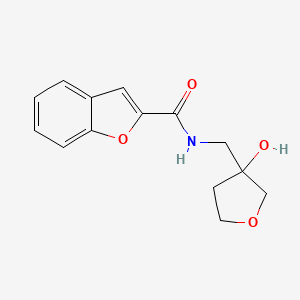

4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative, which has a piperidine ring attached to it. The unique chemical structure of this compound makes it a promising candidate for scientific research in various fields, such as medicinal chemistry, pharmacology, and biochemistry.

Applications De Recherche Scientifique

Synthesis and Molecular Structure Investigations

Researchers have developed new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, focusing on their synthesis, molecular structure, and intermolecular interactions. These compounds, including 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, have been analyzed using X-ray crystallography, Hirshfeld, and DFT calculations, highlighting their polar nature and potential for further electronic and structural studies (Shawish et al., 2021).

Ligand Affinity and Selectivity

In the domain of receptor ligand interactions, 4-heterocyclylpiperidines have been identified as selective high-affinity ligands for the human dopamine D4 receptor. Through systematic examination of the molecule's structure, researchers have elucidated structure-activity relationships, contributing to the development of compounds with improved affinity and selectivity for dopamine receptors. This work underscores the potential of 4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine derivatives in neuropharmacology (Rowley et al., 1997).

Antiviral and Cytotoxic Agents

Another area of application is in the development of antiviral and cytotoxic agents. For instance, a series of 3,5-bis(arylidene)-4-piperidones and their corresponding fused pyridines have been synthesized and screened for antiviral and antitumor activities. Certain compounds have shown activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as exhibiting broad-spectrum antitumor activity. This research highlights the therapeutic potential of derivatives in treating infectious diseases and cancer (El-Subbagh et al., 2000).

Novel Synthesis Methods

Advances in synthesis techniques for related compounds are also noteworthy. A robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, has been reported. This method has successfully scaled up to multi-kilogram quantities, demonstrating the practical applicability of these synthesis strategies in pharmaceutical manufacturing (Fussell et al., 2012).

Mécanisme D'action

Target of Action

It’s known that piperidine derivatives have been used in the synthesis of dopamine d3 receptor antagonists . The role of these receptors is to modulate the release of various neurotransmitters, including dopamine and glutamate, which are involved in a wide range of neurological processes .

Mode of Action

It’s known that piperidine derivatives can interact with their targets in a variety of ways, often involving binding to the target protein and modulating its activity . The trifluoromethyl group may enhance the compound’s binding affinity, selectivity, or metabolic stability .

Biochemical Pathways

Compounds containing a pyrrolidine ring, which is structurally similar to piperidine, have been reported to interact with a variety of biochemical pathways . The exact pathways affected would depend on the specific targets of the compound.

Pharmacokinetics

The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, potentially enhancing their metabolic stability and lipophilicity .

Result of Action

Based on its potential role as a dopamine d3 receptor antagonist, it could modulate neurotransmitter release and have effects on neurological processes .

Propriétés

IUPAC Name |

4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3/c10-9(11,12)8-5-7(14-15-8)6-1-3-13-4-2-6/h5-6,13H,1-4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCKFRDIOLETDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=NN2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Thiophen-3-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2742588.png)

![Ethyl 2-(3-fluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742593.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2742600.png)

![1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2742605.png)

![(Z)-ethyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2742606.png)

![N-ethyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2742608.png)

![N-(4-methoxyphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2742609.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2742610.png)